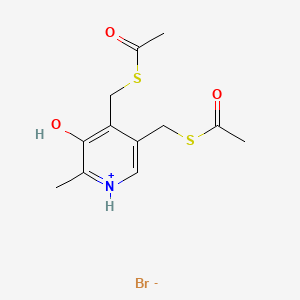
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with acetylthiomethyl, hydroxy, and methyl groups, and is stabilized as a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of acetylthiomethyl groups through thiolation reactions. The hydroxy and methyl groups are introduced via selective functionalization reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, ultrasonication, and the use of solid supports can be employed to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylthiomethyl groups can be reduced to thiol groups.
Substitution: The acetylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects or biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzylamine hydrobromide: Shares structural similarities but differs in functional groups and biological activity.
3,4-Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with distinct chemical properties and applications.
3H-quinazolin-4-one derivatives: Similar in having a heterocyclic core but with different substituents and biological activities.
Uniqueness
3,4-Di(acetylthiomethyl)-5-hydroxy-6-methylpyridine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73622-67-0 |
|---|---|
Formule moléculaire |
C12H16BrNO3S2 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
S-[[4-(acetylsulfanylmethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl] ethanethioate;bromide |
InChI |
InChI=1S/C12H15NO3S2.BrH/c1-7-12(16)11(6-18-9(3)15)10(4-13-7)5-17-8(2)14;/h4,16H,5-6H2,1-3H3;1H |
Clé InChI |
LWUHNCDCKMHSPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=[NH+]C=C(C(=C1O)CSC(=O)C)CSC(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



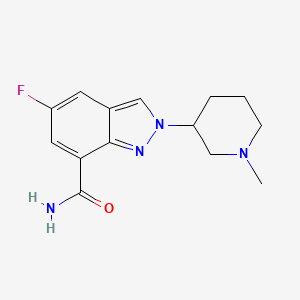
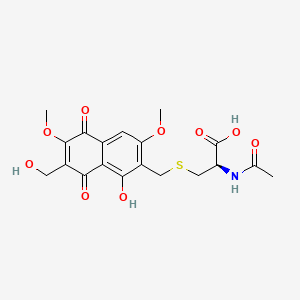
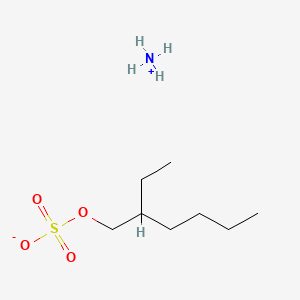
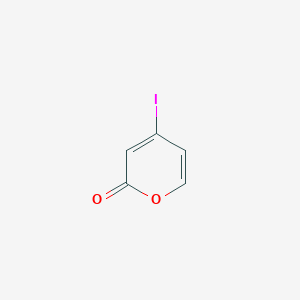
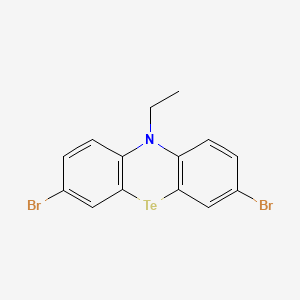
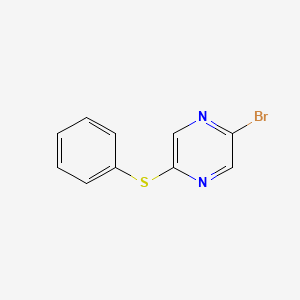


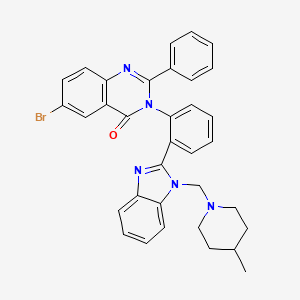
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)

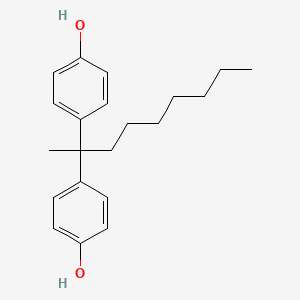
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
